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molecular formula C10H13BrO2 B1589123 3,4-Dimethoxyphenethyl bromide CAS No. 40173-90-8

3,4-Dimethoxyphenethyl bromide

Cat. No. B1589123
M. Wt: 245.11 g/mol
InChI Key: LTAGXVMHLFYRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05491152

Procedure details

Part A. A solution of 3,4-dimethoxyphenethyl alcohol (7.30 g, 40.1 mmol) and carbon tetrabromide (17.3 g, 52.1 mmol) in methylene chloride (100 mL)was cooled to 0° C., and a solution of triphenylphosphine (13.7 g, 52.1 mmol) in methylene chloride (50 mL) was added dropwise with stirring.After 20 hours, the reaction mixture was evaporated, and separated by flashchromatography (1:9 ethyl acetate-hexane) to afford the product, 1-(2-bromoethyl)-3,4-dimethoxybenzene, as a waxy solid, mp 72°-73° C. (9.48 g, 38.7 mmol, 96%). 1H NMR (CDCl3): δ 6.82 (1H, d, J=8.1 Hz); 6.75 (1H, dd, J=8.1, 1.8 Hz); 6.73 (1H, d, J=1.8 Hz); 3.88 (3H, s); 3.87 (3H, s); 3.55 (2H, t, J=7.7 Hz); 3.11 (2H, t, J=7.7 Hz). Mass spectrum (NH3 -CI/DDIP): m/z 264 (93%); 262 (100%); 245 (9%); 165 (6%).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[CH2:6][CH2:7]O.C(Br)(Br)(Br)[Br:15].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[Br:15][CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][C:11]([O:12][CH3:13])=[C:3]([O:2][CH3:1])[CH:4]=1

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
COC=1C=C(CCO)C=CC1OC
Name
Quantity
17.3 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
separated by flashchromatography (1:9 ethyl acetate-hexane)

Outcomes

Product
Name
Type
product
Smiles
BrCCC1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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